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Compound of Interest

Compound Name: 1,4-Dibromo-2-iodobenzene

Cat. No.: B1317579

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1,4-Dibromo-2-
iodobenzene (CAS No. 89284-52-6), a halogenated aromatic compound with applications in
organic synthesis and materials science. Due to the limited availability of public domain
spectroscopic data for this specific compound, this guide presents predicted data based on
established principles and spectral data of analogous compounds, alongside generalized
experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 1,4-Dibromo-2-
iodobenzene. These values are estimations and should be confirmed by experimental
analysis.

Table 1: Predicted *H NMR Spectroscopic Data

Chemical Shift () L Coupling Constant .
Multiplicity Assignment

(ppm) (J) (Hz)

~7.8-8.0 d ~2-3 H-3

~7.5-7.7 dd ~8-9, ~2-3 H-5

~7.2-74 d ~8-9 H-6
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Solvent: CDCls, Reference: TMS at 0.00 ppm

Table 2: Predicted 3C NMR Spectroscopic Data

Chemical Shift (d) (ppm) Assignment
~140-142 C-2
~138-140 C-5
~132-134 c-3
~122-124 C-4
~120-122 C-6
~95-97 C-1

Solvent: CDClIs, Reference: CDCls at 77.16 ppm

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm~12) Intensity Assignment
~3100-3000 Weak-Medium C-H aromatic stretching
~1550-1570 Medium C=C aromatic stretching
~1450-1470 Medium C=C aromatic stretching
~1000-1020 Strong C-H in-plane bending

C-H out-of-plane bending

~800-820 Strong (indicative of 1,2,4-
trisubstitution)

~650-670 Medium-Strong C-Br stretching

~600-620 Medium C-I stretching

Table 4: Predicted Mass Spectrometry Data (Electron lonization - EI)
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miz Relative Intensity (%) Assighment

[M]* (Molecular ion with

362/364/366 Variable
bromine isotopes)
283/285 Variable [M-Br]*
235/237 Variable [M-1]*
156 Variable [M-Br-11*
75 Variable [CeHs]*

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data

for aromatic compounds like 1,4-Dibromo-2-iodobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of 1,4-Dibromo-2-iodobenzene is
dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm
NMR tube.

IH NMR Spectroscopy: Proton NMR spectra are typically recorded on a 400 or 500 MHz
spectrometer. Key parameters include a spectral width of 0-10 ppm, a pulse width of 30-45
degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically,
16 to 64 scans are acquired for a good signal-to-noise ratio.

13C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument,
typically at a frequency of 100 or 125 MHz. A spectral width of 0-200 ppm is used. Due to the
low natural abundance of 13C, a larger number of scans (typically 1024 or more) and a longer
relaxation delay (2-5 seconds) are required. Proton decoupling is employed to simplify the
spectrum to singlets for each unique carbon atom.

Infrared (IR) Spectroscopy
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o Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid 1,4-
Dibromo-2-iodobenzene is placed directly onto the crystal of an ATR accessory. Pressure is
applied to ensure good contact between the sample and the crystal. This method requires
minimal sample preparation.

o Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A typical measurement consists of 16 to 32 scans at a resolution of 4 cm~1
over the range of 4000 to 400 cm~1. A background spectrum of the empty ATR crystal is
recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction and lonization: The sample is introduced into the mass spectrometer via
a gas chromatograph (GC-MS) for separation and purification before analysis. A dilute
solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is
injected into the GC. The compound is then ionized in the mass spectrometer, typically using
electron ionization (El) at 70 eV.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion,
generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized organic compound like 1,4-Dibromo-2-iodobenzene.
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Spectroscopic analysis workflow for an organic compound.

» To cite this document: BenchChem. [Spectroscopic Profile of 1,4-Dibromo-2-iodobenzene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1317579#spectroscopic-data-nmr-ir-ms-of-1-4-
dibromo-2-iodobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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